4-chloro-3-nitro-5-sulfamoylbenzoic acid
Overview
Description
4-Chloro-3-nitro-5-sulphamoylbenzoic acid is a chemical compound with the molecular formula C7H5ClN2O6S and a molecular weight of 280.64 g/mol . It is characterized by the presence of chloro, nitro, and sulphamoyl functional groups attached to a benzoic acid core. This compound is known for its applications in various fields, including pharmaceuticals and agrochemicals .
Mechanism of Action
Mode of Action
It has been used in the preparation of 4-((2-(2-hydroxyphenyl)quinolin-3-yl)methylamino)-3-nitro-5-sulfamoylbenzoic acid . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It’s known that the compound plays a role in the synthesis of certain quinolinone derivatives . The downstream effects of these pathways are yet to be fully understood.
Result of Action
It’s known that the compound is used in the synthesis of certain derivatives , but the specific effects of these derivatives at the molecular and cellular level are subjects of ongoing research.
Preparation Methods
The synthesis of 4-Chloro-3-nitro-5-sulphamoylbenzoic acid typically involves multiple steps:
Starting Material: The synthesis begins with 4-chlorobenzoic acid.
Sulphonation: The sulphamoyl group is introduced via sulphonation, using chlorosulfonic acid followed by reaction with ammonia.
Industrial production methods often involve optimizing these steps to ensure high yield and purity, with careful control of reaction conditions such as temperature, concentration, and reaction time .
Chemical Reactions Analysis
4-Chloro-3-nitro-5-sulphamoylbenzoic acid undergoes various chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The sulphamoyl group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, amines, thiols, and acids or bases for hydrolysis . Major products formed from these reactions include amino derivatives, substituted benzoic acids, and hydrolyzed products .
Scientific Research Applications
4-Chloro-3-nitro-5-sulphamoylbenzoic acid has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various drug molecules, particularly those with antibacterial, antiviral, or anti-inflammatory properties.
Agrochemicals: It is used as an intermediate in the production of pesticides, including herbicides, insecticides, and fungicides.
Chemical Research: The compound is used in the preparation of complex organic molecules and as a reagent in various chemical reactions.
Comparison with Similar Compounds
4-Chloro-3-nitro-5-sulphamoylbenzoic acid can be compared with other similar compounds:
4-Chloro-3-nitrobenzoic acid: Lacks the sulphamoyl group, making it less versatile in forming hydrogen bonds.
3-Nitro-4-chlorobenzoic acid: Similar structure but different positioning of functional groups, affecting its reactivity.
4-Chloro-3-sulphamoylbenzoic acid: Lacks the nitro group, reducing its potential for reduction reactions.
These comparisons highlight the unique combination of functional groups in 4-Chloro-3-nitro-5-sulphamoylbenzoic acid, which contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
4-chloro-3-nitro-5-sulfamoylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O6S/c8-6-4(10(13)14)1-3(7(11)12)2-5(6)17(9,15)16/h1-2H,(H,11,12)(H2,9,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYLUAGCBGTEJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)S(=O)(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50177433 | |
Record name | 4-Chloro-3-nitro-5-sulphamoylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50177433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22892-96-2 | |
Record name | 3-(Aminosulfonyl)-4-chloro-5-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22892-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3-nitro-5-sulphamoylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022892962 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-3-nitro-5-sulphamoylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50177433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-3-nitro-5-sulphamoylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.176 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-CHLORO-3-NITRO-5-SULPHAMOYLBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NE2W7JJM3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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